molecular formula C45H49NO13 B1229394 7-Epi-10-Desacetyl-Paclitaxel

7-Epi-10-Desacetyl-Paclitaxel

Cat. No.: B1229394
M. Wt: 811.9 g/mol
InChI Key: TYLVGQKNNUHXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Deacetyltaxol is a derivative of paclitaxel, a well-known anticancer agent. It is a taxane compound isolated from the bark of yew trees, specifically from the species Taxus wallichiana. This compound is significant due to its role as a precursor in the semi-synthesis of paclitaxel, which is used in the treatment of various cancers, including breast, ovarian, and lung cancers .

Chemical Reactions Analysis

Types of Reactions: 10-Deacetyltaxol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 10-Deacetyltaxol, which can be further utilized in the synthesis of paclitaxel and other related compounds .

Mechanism of Action

10-Deacetyltaxol promotes the polymerization of tubulin, a protein that forms microtubules. By stabilizing microtubules, it inhibits their depolymerization, which is essential for cell division. This mechanism leads to mitotic arrest and apoptosis in cancer cells, making it an effective anticancer agent . The molecular targets include tubulin and microtubules, and the pathways involved are related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 10-Deacetyltaxol is unique due to its role as a precursor in the semi-synthesis of paclitaxel. Its ability to be efficiently converted into paclitaxel through biocatalysis makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

[4-acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLVGQKNNUHXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H49NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Epi-10-Desacetyl-Paclitaxel
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